molecular formula C11H15ClO2S B13694109 5-Phenylpentane-1-sulfonyl chloride

5-Phenylpentane-1-sulfonyl chloride

Cat. No.: B13694109
M. Wt: 246.75 g/mol
InChI Key: NCOIGVSUGRKMKB-UHFFFAOYSA-N
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Description

5-Phenylpentane-1-sulfonyl chloride is an organic compound with the molecular formula C11H15ClO2S. It is a sulfonyl chloride derivative, characterized by the presence of a sulfonyl chloride group (-SO2Cl) attached to a phenylpentane backbone. This compound is used as an intermediate in organic synthesis, particularly in the preparation of sulfonamide derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenylpentane-1-sulfonyl chloride typically involves the reaction of 5-phenylpentane-1-sulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the sulfonic acid is converted to the corresponding sulfonyl chloride. The general reaction scheme is as follows:

C6H5(CH2)4SO3H+SOCl2C6H5(CH2)4SO2Cl+SO2+HCl\text{C}_6\text{H}_5\text{(CH}_2\text{)}_4\text{SO}_3\text{H} + \text{SOCl}_2 \rightarrow \text{C}_6\text{H}_5\text{(CH}_2\text{)}_4\text{SO}_2\text{Cl} + \text{SO}_2 + \text{HCl} C6​H5​(CH2​)4​SO3​H+SOCl2​→C6​H5​(CH2​)4​SO2​Cl+SO2​+HCl

Industrial Production Methods

In industrial settings, the production of sulfonyl chlorides often involves continuous flow processes to enhance safety and efficiency. For example, a continuous flow protocol using 1,3-dichloro-5,5-dimethylhydantoin (DCH) as a dual-function reagent for oxidative chlorination has been developed. This method allows for precise control over reaction parameters and improves safety by avoiding thermal runaway .

Chemical Reactions Analysis

Types of Reactions

5-Phenylpentane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

    Oxidation: The phenylpentane moiety can undergo oxidation reactions, particularly at the benzylic position.

    Reduction: The sulfonyl chloride group can be reduced to the corresponding sulfonic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include primary and secondary amines, which react with the sulfonyl chloride group to form sulfonamides.

    Oxidation: Reagents such as potassium permanganate (KMnO4) can be used to oxidize the benzylic position.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used to reduce the sulfonyl chloride group.

Major Products Formed

    Sulfonamides: Formed from nucleophilic substitution reactions with amines.

    Benzoic Acids: Formed from the oxidation of the benzylic position.

    Sulfonic Acids: Formed from the reduction of the sulfonyl chloride group.

Scientific Research Applications

5-Phenylpentane-1-sulfonyl chloride is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

Mechanism of Action

The mechanism of action of 5-Phenylpentane-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines. This leads to the formation of sulfonamide derivatives, which can exert various biological effects. For example, sulfonamide drugs inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria .

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonyl Chloride: Similar structure but with a benzene ring instead of a phenylpentane moiety.

    Toluene-4-sulfonyl Chloride: Contains a toluene ring with a sulfonyl chloride group at the para position.

    Methanesulfonyl Chloride: A simpler structure with a methane backbone.

Uniqueness

5-Phenylpentane-1-sulfonyl chloride is unique due to its extended phenylpentane backbone, which provides additional flexibility and reactivity compared to simpler sulfonyl chlorides. This makes it a valuable intermediate in the synthesis of more complex sulfonamide derivatives.

Properties

Molecular Formula

C11H15ClO2S

Molecular Weight

246.75 g/mol

IUPAC Name

5-phenylpentane-1-sulfonyl chloride

InChI

InChI=1S/C11H15ClO2S/c12-15(13,14)10-6-2-5-9-11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2

InChI Key

NCOIGVSUGRKMKB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCCCS(=O)(=O)Cl

Origin of Product

United States

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